
N-benzyl-N-(cyanomethyl)-6-(furan-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-N-(cyanomethyl)-6-(furan-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide, also known as Compound A, is a chemical compound that has been extensively researched for its potential applications in the fields of medicine and pharmacology. It belongs to the class of dihydropyridine derivatives, which have been widely studied for their various biological activities.
Mecanismo De Acción
The exact mechanism of action of N-benzyl-N-(cyanomethyl)-6-(furan-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide A is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cell growth and proliferation. It has been shown to inhibit the activity of protein kinases, which play a key role in cell signaling and regulation. It has also been found to inhibit the activity of various enzymes involved in the biosynthesis of cholesterol and other lipids.
Biochemical and Physiological Effects:
This compound A has been shown to have a number of biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of apoptosis, and modulation of various signaling pathways. It has also been found to have anti-inflammatory and antioxidant effects, reducing oxidative stress and inflammation in various tissues and organs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-benzyl-N-(cyanomethyl)-6-(furan-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide A is its potent biological activity, making it a valuable tool for studying various disease processes and signaling pathways. However, its complex synthesis and limited availability may pose challenges for researchers. Additionally, its potential toxicity and side effects must be carefully considered when conducting experiments.
Direcciones Futuras
There are a number of potential future directions for research on N-benzyl-N-(cyanomethyl)-6-(furan-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide A, including the development of more efficient synthesis methods, the exploration of its potential applications in other disease areas, and the investigation of its mechanisms of action at the molecular level. Additionally, further studies are needed to evaluate its safety and toxicity in vivo, as well as its potential interactions with other drugs and compounds.
Métodos De Síntesis
N-benzyl-N-(cyanomethyl)-6-(furan-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide A can be synthesized using a variety of methods, including the reaction of benzylamine with 2-furoyl chloride, followed by the addition of cyanomethyl magnesium bromide and subsequent reduction with sodium borohydride. Other methods involve the use of different reagents, such as dimethylformamide, thionyl chloride, and triethylamine.
Aplicaciones Científicas De Investigación
N-benzyl-N-(cyanomethyl)-6-(furan-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide A has been extensively studied for its potential applications in the treatment of various diseases, including cancer, diabetes, and cardiovascular disorders. In particular, it has been shown to have potent anti-cancer activity, inhibiting the growth of cancer cells and inducing apoptosis. It has also been found to have anti-diabetic effects, reducing blood glucose levels and improving insulin sensitivity. Additionally, it has been shown to have vasodilatory effects, improving blood flow and reducing blood pressure.
Propiedades
IUPAC Name |
N-benzyl-N-(cyanomethyl)-6-(furan-2-yl)-2-oxo-1H-pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O3/c20-10-11-22(13-14-5-2-1-3-6-14)19(24)15-8-9-16(21-18(15)23)17-7-4-12-25-17/h1-9,12H,11,13H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPUCPEYQAFNTKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC#N)C(=O)C2=CC=C(NC2=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(1-(Benzo[d][1,3]dioxole-5-carbonyl)azetidin-3-yl)pyrrolidine-2,5-dione](/img/structure/B2771495.png)
![N-(5-methyl-1,3,4-thiadiazol-2-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2771497.png)
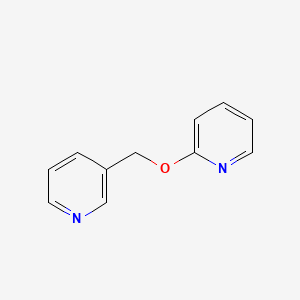
![1-(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-dimethylpropan-1-one](/img/structure/B2771502.png)
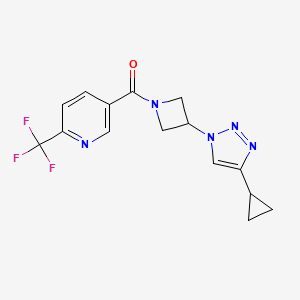

![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-(phenylsulfonyl)acetamide](/img/structure/B2771507.png)
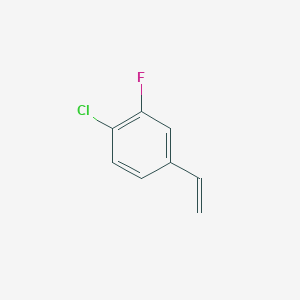

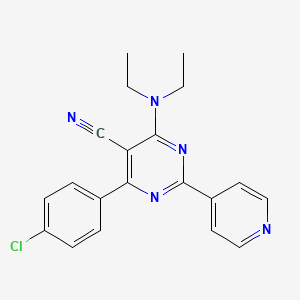
![ethyl 2-{[3-(benzoylamino)-1H-1,2,4-triazol-5-yl]sulfanyl}acetate](/img/structure/B2771512.png)
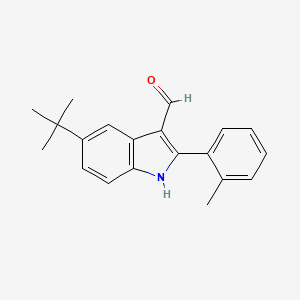
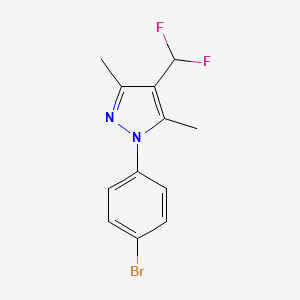
![N-benzyl-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide](/img/structure/B2771517.png)
